molecular formula C16H13ClN4S2 B2356977 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride CAS No. 2034556-25-5

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride

Cat. No.: B2356977
CAS No.: 2034556-25-5
M. Wt: 360.88
InChI Key: WWYRWFPGRNGTJN-UHFFFAOYSA-N
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Description

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both a benzo[c][1,2,5]thiadiazole and a thiazole moiety, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiazole moiety: This step involves the reaction of the benzo[c][1,2,5]thiadiazole intermediate with a thiazole precursor.

    N-benzylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and have similar chemical properties.

    Thiazole derivatives: Compounds with a thiazole moiety also share some similarities in their chemical behavior.

Uniqueness

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is unique due to the combination of both benzo[c][1,2,5]thiadiazole and thiazole moieties in its structure. This dual functionality contributes to its distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-benzyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2.ClH/c1-2-4-11(5-3-1)9-17-16-18-15(10-21-16)12-6-7-13-14(8-12)20-22-19-13;/h1-8,10H,9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYRWFPGRNGTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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